3,3-Difluorocycloheptane-1-carboxylic acid

Description

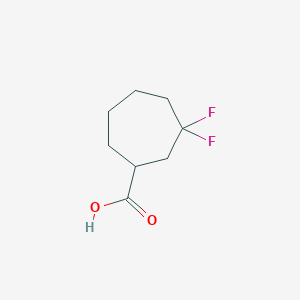

3,3-Difluorocycloheptane-1-carboxylic acid is a fluorinated cycloalkane carboxylic acid with a seven-membered cycloheptane ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.

Properties

IUPAC Name |

3,3-difluorocycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(5-8)7(11)12/h6H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRRFULNEPZPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocycloheptane-1-carboxylic acid typically involves the fluorination of cycloheptane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cycloheptane ring. Subsequent carboxylation can be achieved through the reaction with carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atoms under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cycloheptane derivatives .

Scientific Research Applications

3,3-Difluorocycloheptane-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of fluorinated analogs of biological molecules.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share structural similarities, such as fluorinated cycloalkane rings or carboxylic acid groups, enabling comparative analysis:

3,3-Difluorocyclobutanecarboxylic Acid (CAS 107496-54-8)

- Structure : Cyclobutane ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.

- Molecular Formula : C₅H₆F₂O₂.

- Key Differences: Smaller ring size (cyclobutane vs. Higher electron-withdrawing effect due to proximity of fluorine atoms to the carboxylic acid group, which may influence acidity (pKa) and solubility .

2-(4,4-Difluorocyclohexyl)acetic Acid (CAS 915030-40-9)

- Structure : Cyclohexane ring with two fluorine atoms at the 4-position and an acetic acid side chain.

- Molecular Formula : C₈H₁₂F₂O₂.

- Key Differences :

3-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 104907-44-0)

- Structure : Cyclohexane ring with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid group at the 1-position.

- Molecular Formula : C₈H₁₁F₃O₂.

- Higher molecular weight (196.168 g/mol) compared to difluorinated analogs .

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic Acid (Reference Example C-30)

- Structure : Cyclohexane ring with 4,4-difluoro substitution and a 3-methoxyphenyl substituent.

- Molecular Formula : C₁₄H₁₅F₂O₃.

- Methoxy group (-OCH₃) increases electron density, contrasting with the electron-withdrawing fluorine atoms .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Phenolic acrylic acid with catechol (3,4-dihydroxyphenyl) and carboxylic acid groups.

- Molecular Formula : C₉H₈O₄.

- Key Differences :

Structural and Functional Implications

Cyclohexane analogs (e.g., 4,4-difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid) balance strain and flexibility, making them common in drug design .

Electronic Effects: Fluorine atoms at the 3-position (as in 3,3-difluorocyclobutanecarboxylic acid) increase the acidity of the carboxylic acid group (lower pKa) compared to non-fluorinated analogs. This could enhance solubility in basic environments . Trifluoromethyl groups (e.g., 3-(trifluoromethyl)cyclohexanecarboxylic acid) provide stronger electron-withdrawing effects and greater lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: Fluorinated cyclohexane and cyclobutane carboxylic acids are often used as bioisosteres for aromatic rings or tert-butyl groups to improve metabolic stability . Caffeic acid’s phenolic structure confers antioxidant properties, whereas fluorinated analogs prioritize stability over reactivity .

Biological Activity

3,3-Difluorocycloheptane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

This compound can be synthesized through various methods involving fluorination and cyclization processes. The compound has a unique structure that contributes to its biological activity, particularly in the context of medicinal chemistry.

Biological Activity

1. Antitumor Activity

Research indicates that compounds containing a cycloheptane moiety can exhibit significant antitumor properties. In vitro studies have shown that derivatives of cycloheptane, including this compound, may inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that cycloalkane derivatives could affect cellular pathways linked to cancer progression .

2. Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the effectiveness of this compound against human cancer cell lines. Preliminary results suggest moderate cytotoxic effects at specific concentrations. For instance, a related compound exhibited IC50 values indicating significant inhibition of cell growth in HL-60 leukemia cells .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability in target cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.